molecular formula C17H17ClN2O3S B6542942 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide CAS No. 1070965-20-6

2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide

Cat. No.: B6542942
CAS No.: 1070965-20-6
M. Wt: 364.8 g/mol
InChI Key: FWAGMUQHUXGYFC-UHFFFAOYSA-N
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Description

2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a chlorobenzene sulfonamide group and a cyclopropylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide typically involves multiple steps, starting with the chlorination of benzenesulfonamide followed by the introduction of the cyclopropyl group. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may offer therapeutic benefits in treating various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group may bind to enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

  • N-cyclopropylacetamide derivatives

Uniqueness: 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and versatile reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[(3-chlorophenyl)sulfonylamino]phenyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-13-2-1-3-16(11-13)24(22,23)20-15-6-4-12(5-7-15)10-17(21)19-14-8-9-14/h1-7,11,14,20H,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAGMUQHUXGYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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